Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQIGAVVCHRTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695137 | |

| Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944901-09-1 | |

| Record name | Ethyl 4-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of biologically significant molecules, including heme, chlorophyll, and numerous pharmaceuticals.[1][2][3] The strategic functionalization of the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making its derivatives highly sought-after building blocks in medicinal chemistry and materials science.[4][5] Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a prime example of such a functionalized derivative, incorporating two distinct electron-withdrawing groups that significantly influence its reactivity and potential applications.

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and spectroscopic characterization of this compound. As a senior application scientist, the goal is to furnish a document that not only presents data but also explains the underlying chemical principles and experimental rationale, offering a self-validating framework for professionals in the field.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is defined by the interplay of its aromatic core and its functional substituents. Understanding this structure is paramount to predicting its chemical behavior and utility.

Core Structural Attributes

The molecule consists of a central 1H-pyrrole ring substituted at the C2 position with an ethyl carboxylate group and at the C4 position with a cyano group.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [6] |

| Molecular Weight | 164.16 g/mol | [7][8] |

| IUPAC Name | This compound | [6] |

| CAS Number | 944901-09-1 | [9] |

| Canonical SMILES | CCOC(=O)C1=CC(=CN1)C#N | [6] |

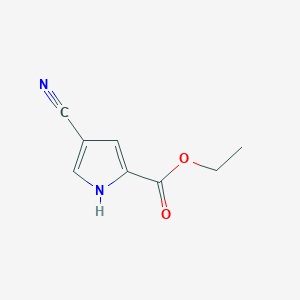

Visualization of the Molecular Structure

The 2D structure highlights the relative positions of the functional groups on the aromatic pyrrole core.

Caption: 2D structure of this compound.

Electronic and Steric Effects

The chemical personality of the molecule is dictated by its two key functional groups:

-

Ethyl Carboxylate (-COOEt) at C2: This group is strongly electron-withdrawing via resonance and induction. It deactivates the pyrrole ring towards electrophilic substitution and influences the chemical shifts of adjacent protons in NMR spectroscopy.

-

Cyano (-CN) at C4: The nitrile group is also a potent electron-withdrawing group, primarily through induction. Its presence further reduces the electron density of the aromatic ring.

The combined effect of these two groups makes the pyrrole ring significantly more electron-deficient than unsubstituted pyrrole. This deactivation modulates its reactivity, making it less prone to polymerization and altering the regioselectivity of substitution reactions.

Synthesis and Purification

A plausible approach involves the reaction of an activated methylene compound with a β-aminoacrylate derivative.

Proposed Synthetic Workflow

This workflow outlines a conceptual pathway for the synthesis, starting from readily available commercial reagents.

Caption: Conceptual workflow for the synthesis of the target compound.

Representative Experimental Protocol

This protocol is a representative example based on common methodologies for constructing similar pyrrole systems.

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.

-

Reagent Addition: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, ethyl cyanoacetate (1.0 equivalent) is added dropwise at 0°C.[12][13] The choice of sodium ethoxide as a base is to prevent transesterification of the ethyl ester.

-

Intermediate Formation: After stirring for 30 minutes, a suitable α-halo-β-aminoacrylate or equivalent synthon (1.0 equivalent) is added. The reaction mixture is then heated to reflux for 4-6 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization and Structural Validation

Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure. The data presented here are predictive, based on established chemical principles and data from structurally related compounds.[14][15][16]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| NH | 11.0 - 12.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |

| Pyrrole-H (C5) | 7.0 - 7.2 | d | ~2.5 - 3.0 | Deshielded by adjacent nitrogen and ester group. |

| Pyrrole-H (C3) | 6.8 - 7.0 | d | ~2.5 - 3.0 | Deshielded by adjacent nitrogen and cyano group influence. |

| O-CH₂ -CH₃ | 4.2 - 4.4 | q | ~7.1 | Adjacent to the ester oxygen. |

| O-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.1 | Standard ethyl group triplet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C =O (Ester) | 160 - 165 | Typical chemical shift for an ester carbonyl carbon. |

| Pyrrole C 2 | 125 - 130 | Carbon bearing the ester group. |

| Pyrrole C 5 | 120 - 125 | Aromatic CH carbon. |

| Pyrrole C 3 | 115 - 120 | Aromatic CH carbon. |

| C ≡N (Cyano) | 110 - 118 | Characteristic shift for a nitrile carbon. |

| Pyrrole C 4 | 95 - 105 | Carbon bearing the cyano group, shifted upfield. |

| O-C H₂-CH₃ | 60 - 65 | Ester ethyl group carbon. |

| O-CH₂-C H₃ | 13 - 15 | Ester ethyl group terminal carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-H | 3300 - 3500 (broad) | Stretching |

| C-H (aromatic) | 3100 - 3150 | Stretching |

| C≡N (Nitrile) | 2220 - 2260 (sharp, strong) | Stretching |

| C=O (Ester) | 1680 - 1720 (strong) | Stretching |

| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Expected Molecular Ion ([M]⁺): m/z = 164.0586

-

Key Fragmentation: Loss of the ethoxy group (-OC₂H₅, m/z = 45) or the entire ethyl ester group are expected fragmentation pathways.

Reactivity and Applications in Drug Discovery

This compound is not merely a static structure but a versatile chemical intermediate. Its functional groups serve as handles for further molecular elaboration, making it a valuable scaffold in drug discovery. Pyrrole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][17][18]

Chemical Reactivity

-

N-H Position: The pyrrolic nitrogen can be readily alkylated or acylated to introduce diverse side chains, a common strategy for modulating solubility and biological target affinity.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

-

Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a key vector for further diversification.

Role as a Pharmaceutical Building Block

The molecule's structure is a template for creating more complex drug candidates. The pyrrole core acts as a rigid scaffold, while the functional groups provide points for attaching pharmacophoric elements.

Caption: Role as a versatile scaffold in drug discovery.

Conclusion

This compound is a highly functionalized heterocyclic compound with a well-defined molecular structure governed by the electronic properties of its substituents. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The strategic placement of the cyano and ethyl carboxylate groups makes it an electron-deficient yet highly versatile building block, poised for further chemical modification. For researchers and drug development professionals, this molecule represents a valuable starting point for the synthesis of novel chemical entities with significant potential for biological activity.

References

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available at: [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. Available at: [Link]

-

Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available at: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Available at: [Link]

-

4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester - PubChemLite. Available at: [Link]

-

Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem. Available at: [Link]

-

4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. Available at: [Link]

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. Available at: [Link]

-

ethyl 3-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 15931141 - PubChem. Available at: [Link]

-

Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670 - PubChem. Available at: [Link]

-

Ethyl cyanoacetate - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions - ResearchGate. Available at: [Link]

-

Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization - The Royal Society of Chemistry. Available at: [Link]

-

4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester | Chemsrc. Available at: [Link]

-

Ethyl 4-cyano-1H-pyrrole-3-carboxylate, 98% Purity, C8H8N2O2, 100 mg - CP Lab Safety. Available at: [Link]

-

(PDF) Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis - ResearchGate. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - NIH. Available at: [Link]

-

(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - ResearchGate. Available at: [Link]

-

bmse000357 Pyrrole-2-carboxylic Acid at BMRB. Available at: [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. Available at: [Link]

-

Ethyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate | C8H12N2O2 | CID 11182847 - PubChem. Available at: [Link]

-

Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities - MDPI. Available at: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. Available at: [Link]

-

(PDF) Ethyl 5-methyl-1H-pyrrole-2-carboxylate - ResearchGate. Available at: [Link]

-

2-cyano-4-methyl-1(2H)-quinolinecarboxylic acid, ethyl ester - Optional[FTIR] - Spectrum. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 3-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 15931141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl cyanoacetate [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum [chemicalbook.com]

- 15. bmse000357 Pyrrole-2-carboxylic Acid at BMRB [bmrb.io]

- 16. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [chemicalbook.com]

- 17. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities [mdpi.com]

physical and chemical properties of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Introduction

This compound is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrole ring is a key structural motif found in numerous natural products and synthetic drugs, valued for its diverse biological activities which include anticancer, antimicrobial, and antiviral properties[1][2]. This technical guide provides a comprehensive overview of the core , its spectroscopic signature, a representative synthetic pathway, and its relevance in the field of drug discovery.

Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its fundamental structure and identifiers. This compound is characterized by a central pyrrole ring functionalized with an ethyl ester group at the 2-position and a nitrile group at the 4-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C₈H₈N₂O₂[3]

-

CAS Number: 944901-09-1[4]

-

InChI: InChI=1S/C8H8N2O2/c1-2-12-8(11)7-3-6(4-9)5-10-7/h3,5,10H,2H2,1H3[3]

-

InChIKey: CCQIGAVVCHRTER-UHFFFAOYSA-N[3]

-

SMILES: CCOC(=O)C1=CC(=CN1)C#N[3]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and pharmacokinetic profiling in drug development. The data presented below are compiled from computational predictions and available supplier information.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [5] |

| Monoisotopic Mass | 164.05858 Da | [3] |

| Physical Form | Solid (predicted) | [6] |

| XLogP3 | 1.3 | [5] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. While a dedicated spectrum for this specific isomer is not publicly available, the expected spectral features can be reliably predicted based on its functional groups.

-

¹H NMR Spectroscopy (predicted):

-

Ethyl Protons: A triplet signal around δ 1.3-1.4 ppm (CH₃) and a quartet around δ 4.2-4.4 ppm (CH₂).

-

Pyrrole Protons: Two distinct signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C3 and C5 positions.

-

N-H Proton: A broad singlet, typically downfield (> δ 8.0 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy (predicted):

-

Ester Group: Carbonyl carbon (C=O) around δ 160-165 ppm; O-CH₂ carbon around δ 60-62 ppm; CH₃ carbon around δ 14-15 ppm.

-

Nitrile Group: Cyano carbon (C≡N) signal around δ 115-120 ppm.

-

Pyrrole Ring: Four distinct signals for the pyrrole carbons, with chemical shifts influenced by the electron-withdrawing substituents.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of a nitrile group.[1]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the ester carbonyl.

-

C-O Stretch: A strong band in the 1250-1300 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecule is expected to show a prominent molecular ion peak [M]+ at m/z 164.06. Common adducts such as [M+H]+, [M+Na]+, and [M+K]+ would also be observed.[3]

-

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three key functional groups: the aromatic pyrrole ring, the electron-withdrawing nitrile group, and the ethyl ester.

Caption: Key reactive sites of the molecule.

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in modifying the molecule for further synthetic steps or for altering its pharmacokinetic profile.

-

Nitrile Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic center into the molecule, which is a valuable modification in drug design.

-

Pyrrole Ring Reactivity: The pyrrole ring is an electron-rich aromatic system. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. While the electron-withdrawing groups decrease the ring's reactivity towards electrophilic aromatic substitution, reactions can still occur, typically at the C5 position.

Synthesis and Preparation

The synthesis of substituted pyrroles is a well-established area of organic chemistry. One common approach is the Knorr pyrrole synthesis or related cyclization reactions. A plausible synthetic route to this compound involves the reaction of an α-amino ketone equivalent with a β-ketoester or a similar activated methylene compound.

Sources

- 1. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. chemwhat.com [chemwhat.com]

- 5. Ethyl 5-cyano-1H-pyrrole-2-carboxylate | C8H8N2O2 | CID 45082531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-cyano-1H-pyrrole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The solubility of this compound in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile allows researchers to optimize reaction conditions, select appropriate crystallization solvents, and develop suitable delivery systems.

This guide provides a comprehensive analysis of the predicted solubility of this compound based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable and reproducible data.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility, suggesting that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2]

The structure of this compound features several key functional groups that influence its polarity and hydrogen bonding capabilities:

-

Pyrrole Ring: The pyrrole ring itself is a five-membered aromatic heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor.

-

Ethyl Ester Group (-COOEt): This group is polar due to the presence of two electronegative oxygen atoms. The carbonyl oxygen can act as a hydrogen bond acceptor.

-

Cyano Group (-C≡N): The nitrile group is highly polar and can also act as a hydrogen bond acceptor.

-

Ethyl Group (-CH2CH3): This alkyl group is nonpolar.

Overall, the molecule possesses a combination of polar functional groups and a relatively small nonpolar alkyl chain, suggesting a moderate overall polarity. This balance indicates that it is likely to be soluble in a range of polar and moderately polar organic solvents.

Below is a diagram illustrating the key structural features influencing the molecule's polarity.

Caption: Molecular structure highlighting polar and hydrogen-bonding groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | [3] |

| Molecular Weight | 164.16 g/mol | [3] |

| XLogP3 (Predicted) | 1.0 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

The positive XLogP3 value suggests a slight preference for lipophilic environments over hydrophilic ones, though the value is low enough to indicate potential solubility in more polar organic solvents. The presence of both a hydrogen bond donor (N-H) and multiple acceptors (C=O, -O-, C≡N) is a strong indicator of potential solubility in protic solvents.[4]

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility in Selected Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | Polar Protic | Soluble | Can act as both a hydrogen bond donor and acceptor, interacting favorably with the ester, cyano, and N-H groups. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, with a slightly larger nonpolar component which should still allow for good solvation. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | While the molecule has polar groups, the overall carbon framework may be too large for significant aqueous solubility.[5] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A strong hydrogen bond acceptor and highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, it is a highly polar solvent that can effectively solvate the molecule. |

| Acetone | Polar Aprotic | Soluble | A moderately polar solvent that can act as a hydrogen bond acceptor, likely to dissolve the compound. |

| Acetonitrile | Polar Aprotic | Soluble | A polar solvent that should interact well with the polar functional groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Structurally similar to the ester portion of the solute, promoting favorable dipole-dipole interactions. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | While considered nonpolar, it has a significant dipole moment that can solvate moderately polar compounds. |

| Toluene | Nonpolar | Sparingly Soluble | The aromatic ring of toluene may have some favorable interactions with the pyrrole ring, but overall polarity mismatch will limit solubility. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar functional groups of the molecule. |

Experimental Protocols for Solubility Determination

While predictions are useful, experimental verification is essential for accurate solubility data. The following protocols describe methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents and is useful for initial screening.[6][7]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a specific concentration and temperature.

Materials:

-

This compound

-

A selection of organic solvents (as listed in Table 2)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or micropipettes

Procedure:

-

Sample Preparation: Weigh approximately 10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.2 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30-60 seconds. Visually inspect the solution for any undissolved solid.[2]

-

Observation: Continue adding solvent up to a total volume of 1 mL. Observe the mixture against a well-lit background.

-

Classification:

-

Soluble: A clear, homogeneous solution is formed with no visible solid particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve, or only a negligible amount dissolves.[2]

-

-

Record Keeping: Record the observations for each solvent, noting the approximate concentration at which the compound dissolved, if applicable.

This qualitative screening will inform the selection of solvents for more rigorous quantitative analysis.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.[8]

Objective: To determine the precise solubility of the compound in a given solvent at a controlled temperature, typically expressed in mg/mL or mol/L.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial (ensure there is undissolved solid). b. Add a known volume of the selected solvent. c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C). b. Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. c. Filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Quantification: a. Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument. b. Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis absorbance at a specific wavelength or HPLC with a standard curve).

-

Calculation: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Data Interpretation and Application

The obtained solubility data is invaluable for various stages of research and development:

-

Reaction Chemistry: Selecting an appropriate solvent that dissolves both reactants is crucial for achieving optimal reaction rates and yields.

-

Purification: Solubility data guides the choice of solvents for crystallization. A good crystallization solvent will dissolve the compound at elevated temperatures but have lower solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

-

Formulation Development: For compounds intended for biological applications, solubility in pharmaceutically acceptable solvents or solvent systems is a key consideration for developing stable and bioavailable formulations.

-

Analytical Method Development: Understanding solubility is essential for preparing stock solutions and standards for various analytical techniques.

Conclusion

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Chemistry LibreTexts. (2023). Solubility - What dissolves in What? Retrieved from [Link]

- Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Faculty of Science, Assiut University. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Lancaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Mount Holyoke College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- University of Toronto. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021). Solubility test/ Organic lab. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. saltise.ca [saltise.ca]

- 3. PubChemLite - 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester (C8H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-cyano-1H-pyrrole-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The inherent reactivity of the pyrrole ring, coupled with its specific functional groups, necessitates a thorough understanding of its stability profile to ensure sample integrity, experimental reproducibility, and the long-term viability of stock materials. This guide provides a comprehensive analysis of the factors influencing the stability of this compound. It synthesizes information from analogous structures and the fundamental chemistry of pyrroles to establish field-proven protocols for optimal storage and handling. Methodologies for assessing long-term stability are also presented to empower researchers with self-validating systems for quality control.

Introduction: The Pyrrole Scaffold in Modern Research

The pyrrole ring is a privileged scaffold in drug discovery and a fundamental building block for complex natural products, including heme and chlorophyll. Substituted pyrroles, such as this compound, serve as key intermediates in the synthesis of a wide array of biologically active molecules. The specific arrangement of the electron-withdrawing cyano and carboxylate groups on the pyrrole nucleus modulates its electronic properties and reactivity, making it a versatile synthon. However, the very features that make the pyrrole ring useful also render it susceptible to degradation. This guide addresses the critical, yet often overlooked, aspects of its chemical stability and provides actionable protocols for its preservation.

Caption: Figure 1: Chemical Structure of this compound.

Chemical Profile and Inherent Reactivity

The stability of this compound is governed by the interplay of its three primary components: the pyrrole ring, the ethyl ester, and the nitrile group.

-

The Pyrrole Ring: Unlike highly basic amines, the lone pair of electrons on the pyrrole nitrogen is delocalized to maintain the 6-π electron aromatic system. This makes the ring electron-rich and susceptible to electrophilic attack and oxidation. Unsubstituted pyrrole is known to darken and readily polymerize upon exposure to air and light, a characteristic that derivatives may share to varying degrees.[1][2]

-

Ethyl Ester Group: The ester functionality introduces a potential site for hydrolysis. Under strongly acidic or basic conditions, or with prolonged exposure to moisture, the ester can hydrolyze to the corresponding carboxylic acid and ethanol.

-

Cyano Group (Nitrile): The nitrile is a robust functional group but can also undergo hydrolysis to a carboxamide or carboxylic acid under harsh acidic or basic conditions.

The combination of these groups suggests that the primary degradation pathways will involve oxidation and polymerization of the pyrrole ring and, to a lesser extent, hydrolysis of the ester.

Critical Factors Influencing Compound Stability

Based on the chemistry of pyrroles and related heterocyclic compounds, several environmental factors are critical to control.[1][3][4]

Atmospheric Oxygen and Light

The most common degradation pathway for many pyrrole derivatives is oxidation and light-induced polymerization.[1] The electron-rich nature of the ring makes it susceptible to attack by atmospheric oxygen, a process often accelerated by exposure to UV or visible light. This frequently results in the formation of dark, insoluble polymeric materials, which can compromise sample purity and interfere with subsequent reactions. Therefore, minimizing exposure to both air and light is the most critical step in preserving the compound.

Temperature

Elevated temperatures increase the rate of all chemical reactions, including degradation. For pyrroles, this can accelerate both oxidative processes and potential polymerization.[1] While some stable, solid derivatives may tolerate room temperature for short periods, long-term storage at elevated temperatures is inadvisable. A structurally similar compound, Ethyl 3-cyano-1H-pyrrole-2-carboxylate, is recommended for storage at room temperature when sealed and dry, suggesting a degree of thermal stability.[5] However, for maximum long-term stability, cooler temperatures are always a prudent choice.

Moisture and pH

Moisture presents a risk for hydrolysis of the ethyl ester group. While this reaction is typically slow at neutral pH, it can be catalyzed by acidic or basic contaminants. It is crucial to store the compound in a desiccated environment to prevent this pathway. Safety data for analogous compounds explicitly warns against exposure to moisture.[3]

Incompatible Materials

A consistent warning across safety data sheets for various pyrrole derivatives is the incompatibility with strong oxidizing agents.[1][3][6] Contact with such materials could lead to rapid and potentially hazardous degradation of the pyrrole ring. Other incompatible substances noted for pyrroles include strong acids, acid chlorides, and acid anhydrides.[1]

Caption: Figure 2: Hypothesized degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, a multi-faceted approach to storage and handling is required.

Optimal Storage Conditions

The following conditions are recommended, synthesized from best practices for analogous pyrrole compounds.[3][5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Slows all potential degradation pathways. While room temperature may be acceptable for short-term storage, refrigeration is preferred for long-term preservation.[5][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen to prevent oxidation and color change. Backfilling the container with an inert gas is a critical step. |

| Light | Amber Glass Vial / Opaque Container | Protects the compound from light-induced polymerization and degradation.[1] Store vials within a secondary opaque box. |

| Moisture | Tightly Sealed Container with Desiccant | Prevents moisture ingress that could lead to hydrolysis.[3] Store inside a desiccator for an additional layer of protection. |

| Container | Glass Vial with PTFE-lined Cap | Glass is inert. Avoid plastic containers unless their compatibility has been verified, as plasticizers can leach and some plastics are gas-permeable.[1] |

Protocol: Safe Handling and Aliquoting

Proper handling is essential to maintain purity and ensure user safety. Pyrrole derivatives may cause skin, eye, and respiratory irritation.[7][8]

-

Preparation: Work in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Transfer: If possible, perform the weighing and aliquoting inside a glovebox with an inert atmosphere. If a glovebox is unavailable, flush the headspace of the primary container with argon or nitrogen immediately after dispensing.

-

Dispensing: Use clean spatulas to handle the solid. Avoid creating dust.

-

Sealing and Storage: Tightly seal the primary container and any newly created aliquots. Use paraffin film as a secondary seal. Promptly return the containers to the recommended storage conditions (refrigerated, dark, desiccated).

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. Ethyl 2-Amino-1H-Pyrrole-3-Carboxylate MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 5. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

An In-Depth Technical Guide to Ethyl 4-cyano-1H-pyrrole-2-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety data, handling procedures, and potential applications of Ethyl 4-cyano-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Identity

This compound (CAS No. 944901-09-1) is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a multitude of biologically active molecules, both natural and synthetic[1]. The presence of both a cyano group and a carboxylate ester on the pyrrole core makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 944901-09-1 | [2][3] |

| Molecular Formula | C₈H₈N₂O₂ | [4] |

| IUPAC Name | This compound | [2] |

| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |

| Purity (typical) | ≥95% | [5] |

Hazard Identification and GHS Classification

While a complete, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, information from chemical suppliers consistently indicates the GHS07 pictogram, signifying that the compound is an irritant[2]. Further hazard information can be inferred from structurally similar compounds. For instance, the isomeric Ethyl 3-cyano-1H-pyrrole-2-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also cause an allergic skin reaction (H317)[6]. Therefore, it is prudent to handle this compound with similar precautions.

Inferred Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

May cause an allergic skin reaction.

Precautionary Statements (Inferred):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

First-Aid and Emergency Procedures

Given the inferred hazards, the following first-aid measures are recommended.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

In the event of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear.

Handling, Storage, and Personal Protective Equipment (PPE)

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be worn.

Experimental Protocols: A Note on Synthesis

Applications in Research and Drug Development

The pyrrole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Pyrrole derivatives have demonstrated a wide array of biological activities, including but not limited to:

-

Anticancer: Many pyrrole-containing compounds exhibit potent anticancer activity through various mechanisms.

-

Antimicrobial: The pyrrole nucleus is a key feature in several antibacterial and antifungal agents.

-

Anti-inflammatory: Certain pyrrole derivatives have shown significant anti-inflammatory properties.

While specific biological activity data for this compound is not yet prevalent in the literature, its structure suggests it is a valuable starting material for the synthesis of novel compounds for screening in these and other therapeutic areas. The cyano and ester functionalities provide reactive handles for further chemical modifications and the generation of compound libraries for high-throughput screening.

Toxicological and Ecological Information

Detailed toxicological and ecological data for this compound are not currently available. As a general precaution for a novel chemical entity, it should be handled with care to minimize exposure and release into the environment. All waste containing this compound should be disposed of in accordance with local, state, and federal regulations.

Diagrams

Caption: Risk assessment workflow for safe handling.

Caption: Emergency response protocol for exposure.

References

-

ChemWhat. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. [Link]

-

Chemsigma. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER [944901-09-1]. [Link]

-

PubChem. Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. [Link]

-

U.S. Environmental Protection Agency. 1H-Pyrrole-2-carboxylic acid, 3-bromo-5-(4-chlorophenyl)-4-cyano- - Substance Details. [Link]

-

Chemsrc. 4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester. [Link]

-

National Center for Biotechnology Information. "5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates". PMC, 18 Dec. 2024. [Link]

Sources

- 1. Ethyl 4-cyanopyrrole-2-carboxylate [synhet.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER [944901-09-1] | Chemsigma [chemsigma.com]

- 4. aksci.com [aksci.com]

- 5. Ethyl 3-cyano-1H-pyrrole-2-carboxylate | 7126-44-5 [sigmaaldrich.com]

- 6. 944901-09-1 this compound AKSci 8458DK [aksci.com]

Spectroscopic Characterization of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Technical Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For Ethyl 4-cyano-1H-pyrrole-2-carboxylate (C₈H₈N₂O₂), ¹H and ¹³C NMR will provide unambiguous confirmation of the proton and carbon framework, respectively.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a detailed map of the proton environment, revealing chemical shifts, integration (proton count), and spin-spin coupling that defines the connectivity of the molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for pyrroles as it can help in observing the N-H proton, which might otherwise exchange too rapidly.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of -2 to 14 ppm is typically sufficient.

-

Reference: Calibrate the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).

-

Caption: Standard workflow for ¹H NMR spectroscopy.

The structure of this compound dictates a specific and predictable ¹H NMR pattern. The electron-withdrawing nature of the ester at C2 and the cyano group at C4 significantly influences the chemical shifts of the pyrrole ring protons, deshielding them (moving them downfield).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N-H | > 12.0 | Broad Singlet | 1H | The pyrrole N-H proton is acidic and typically appears as a very broad signal at a high chemical shift, especially in DMSO-d₆. |

| H-5 | 7.5 - 7.8 | Doublet (d) | 1H | This proton is adjacent to the electron-withdrawing cyano group (C4) and the ring nitrogen, leading to significant deshielding. It will be coupled to H-3. |

| H-3 | 7.2 - 7.4 | Doublet (d) | 1H | This proton is adjacent to the ester group (C2). It is generally less deshielded than H-5. It will be coupled to H-5 with a small J-coupling constant (~1.5-2.0 Hz), which is typical for pyrrole rings.[1] |

| -OCH₂CH₃ | 4.2 - 4.4 | Quartet (q) | 2H | The methylene protons of the ethyl ester are adjacent to the ester oxygen, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | 3H | The terminal methyl protons are in a standard aliphatic environment and are split into a triplet by the adjacent methylene group. |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Spectral Width: A sweep width of 0 to 200 ppm is standard.

-

The chemical shifts are influenced by electronegativity and hybridization. Electron-withdrawing groups cause a downfield shift in the position of the attached carbon.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Ester) | 160 - 165 | The ester carbonyl carbon is highly deshielded and appears in the typical downfield region for this functional group. |

| C-2 | 125 - 130 | The carbon bearing the ester group. Its chemical shift is influenced by both the ring and the substituent. |

| C-5 | 120 - 125 | This pyrrole carbon's environment is influenced by the adjacent nitrogen and the cyano group at C4. |

| C≡N (Cyano) | 115 - 120 | The cyano carbon appears in this characteristic region.[1] |

| C-3 | 110 - 115 | This pyrrole carbon is expected to appear at a relatively upfield position for an aromatic carbon. |

| C-4 | 100 - 105 | The carbon bearing the cyano group is expected to be significantly shifted upfield due to the electronic effects of the nitrile. |

| -OCH₂CH₃ | 60 - 65 | The methylene carbon of the ethyl ester is attached to an electronegative oxygen atom. |

| -OCH₂CH₃ | 14 - 15 | The terminal methyl carbon appears in the standard aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Lower the ATR anvil to ensure good contact with the sample.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.

-

Caption: Workflow for acquiring an ATR-FTIR spectrum.

The key functional groups of this compound each have a characteristic absorption frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Pyrrole N-H | A moderately broad peak characteristic of the N-H bond in the pyrrole ring. |

| 2230 - 2210 | C≡N Stretch | Nitrile | A sharp, strong absorption band that is a definitive marker for the cyano group.[1] |

| 1720 - 1680 | C=O Stretch | Ester | A very strong, sharp peak corresponding to the carbonyl stretch of the conjugated ester. Conjugation with the pyrrole ring slightly lowers the frequency compared to a saturated ester.[2] |

| ~1550 & ~1450 | C=C Stretch | Aromatic Ring | Medium intensity bands associated with the pyrrole ring stretching vibrations. |

| 1250 - 1150 | C-O Stretch | Ester | A strong band corresponding to the C-O single bond stretch of the ester group. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which can confirm its elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted species ([M+Na]⁺).

-

Operate the mass analyzer in high-resolution mode to obtain accurate mass measurements.

-

Caption: High-resolution mass spectrometry workflow.

The molecular formula C₈H₈N₂O₂ gives a monoisotopic mass of 164.0586 Da.[3]

| m/z (Da) | Ion Species | Rationale |

| 165.0659 | [M+H]⁺ | The protonated molecular ion is often the base peak in ESI positive mode. Its accurate mass confirms the elemental composition. |

| 187.0478 | [M+Na]⁺ | The sodium adduct is commonly observed, especially if there is trace sodium in the system or solvent.[3] |

| 164.0586 | [M]⁺ | The molecular ion peak may be observed, though it is often less abundant than the protonated species in ESI. |

Conclusion

This guide outlines a comprehensive, multi-technique approach for the definitive spectroscopic characterization of this compound. By combining the structural connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular formula confirmation from high-resolution MS, researchers can achieve unambiguous structure verification. The provided protocols and predictive data serve as a reliable blueprint for scientists engaged in the synthesis, development, and quality control of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Dawadi, P. B. S., & Lugtenburg, J. (2011). Efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate. Tetrahedron Letters, 52(19), 2508–2510.

-

ChemWhat. (n.d.). 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 944901-09-1. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-cyano-1h-pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-cyano-1H-pyrrole-2-carboxylate. Retrieved from [Link]

- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.

-

Chemsrc. (2024). 4-cyano-5-Methyl-1H-Pyrrole-2-carboxylic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(15), 4993. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 3-cyano-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. It forms the core of vital biomolecules like heme, chlorophyll, and vitamin B12.[1] In the realm of therapeutic agents, the pyrrole scaffold is integral to blockbuster drugs such as atorvastatin (Lipitor) and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[1][2] The versatility of the pyrrole ring, allowing for extensive functionalization, has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting a vast spectrum of biological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4][5] This guide focuses on a specific, functionalized derivative, Ethyl 4-cyano-1H-pyrrole-2-carboxylate, exploring its documented and potential biological activities based on direct evidence and data from structurally related analogs.

Anticancer Activity: A Multi-Mechanistic Approach

The most significant therapeutic potential for pyrrole derivatives, including those structurally similar to this compound, lies in oncology.[5] The research points towards several distinct mechanisms of action, positioning these compounds as promising candidates for novel cancer therapies.

Mechanism 1: Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton, essential for cell division, motility, and intracellular transport. Their dynamic polymerization and depolymerization make them a prime target for anticancer drugs.[6] Certain ethyl-2-amino-pyrrole-3-carboxylate (EAPC) derivatives, close structural relatives of the title compound, have been identified as potent inhibitors of tubulin polymerization.[6][7]

This inhibition leads to a cascade of events within the cancer cell:

-

G2/M Cell Cycle Arrest : By disrupting the formation of the mitotic spindle, the compounds force cells to halt their progression through the cell cycle at the G2/M checkpoint.[6]

-

Accumulation in M-Phase : The sustained arrest leads to a significant accumulation of tumor cells in the M-phase (mitosis).[6]

-

Induction of Apoptosis : Unable to complete cell division, the arrested cells ultimately trigger programmed cell death, or apoptosis.[6][8]

This mechanism is particularly compelling because it has shown efficacy even in tumor types resistant to other chemotherapies, such as imatinib-resistant gastrointestinal stromal tumors (GISTs).[7]

Caption: Pyrrole derivatives can inhibit multiple oncogenic kinase signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic effects of various pyrrole derivatives have been quantified against numerous cancer cell lines. While data for the exact title compound is not specified in the reviewed literature, the activity of closely related structures provides a strong rationale for its investigation.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Alkynylated Pyrrole (12l) | U251 (Glioma) | IC50 | 2.29 ± 0.18 µM | [8] |

| Alkynylated Pyrrole (12l) | A549 (Lung) | IC50 | 3.49 ± 0.30 µM | [8] |

| Pyrrole-Cinnamate Hybrid (5) | COX-2 Enzyme | IC50 | 0.55 µM | [9] |

| Pyrrole-Cinnamate Hybrid (6) | COX-2 Enzyme | IC50 | 7.0 µM | [9] |

| Ethyl Pyrrole Carboxylate (4f) | E. coli DNA Gyrase A | IC50 | 5.53 µg/mL | [10] |

Antimicrobial Activity: A Broad-Spectrum Potential

The pyrrole scaffold is a recurring motif in naturally occurring antibiotics like Pyrrolnitrin. [1][3]Synthetic derivatives have been extensively explored for their potential to combat bacterial and fungal pathogens, including drug-resistant strains. [11]

Mechanism of Action: DNA Gyrase Inhibition

One of the key bacterial targets for pyrrole compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. By inhibiting this enzyme, the compounds prevent the bacterial cell from carrying out these vital processes, leading to cell death. A study on ethyl pyrrole-2-carboxylate derivatives identified a significant inhibitory profile against the E. coli gyrase A enzyme, with one derivative showing an IC50 value of 5.53 µg/mL. [10]

Spectrum of Activity

Studies have demonstrated that substituted pyrroles possess activity against a range of pathogens:

-

Gram-Positive Bacteria: Various derivatives have shown potent activity against Staphylococcus aureus (including MRSA) and Bacillus cereus. [11]* Gram-Negative Bacteria: While often less susceptible due to their outer membrane, some N-arylpyrrole derivatives have exhibited activity against E. coli, K. pneumoniae, and A. baumannii. [11]* Antifungal Activity: Promising effects have been noted against yeasts like Candida albicans and filamentous fungi such as Aspergillus fumigatus. [3]* Anti-tubercular Activity: Certain N-arylpyrrole derivatives displayed notable activity against Mycobacterium phlei, a surrogate for M. tuberculosis, with MIC values as low as 8 µg/mL. [11]

Experimental Protocols

Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method for assessing the cytotoxic (cell-killing) activity of a compound against cancer cell lines.

1. Cell Culture & Seeding:

- Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

- Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation & Treatment:

- Prepare a 10 mM stock solution of this compound in DMSO.

- Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

- Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

- Incubate the plate for 48-72 hours.

3. Viability Assessment (MTS Reagent):

- Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

- Incubate for 1-4 hours at 37°C. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

- Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Workflow for determining in vitro anticancer cytotoxicity using the MTS assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that prevents visible growth of a bacterium.

1. Inoculum Preparation:

- Streak the bacterial strain (e.g., S. aureus) on a suitable agar plate and incubate overnight.

- Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (MHB) to get the final inoculum density.

2. Compound Dilution:

- In a 96-well plate, add 50 µL of MHB to all wells.

- Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in MHB with 2% DMSO) to the first column of wells, creating a total volume of 100 µL.

- Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

3. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound concentrations by half.

- Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

- Seal the plate and incubate at 37°C for 18-24 hours.

4. Result Determination:

- Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

- Optionally, add a viability indicator like resazurin to aid in determining the endpoint.

Conclusion and Future Directions

This compound belongs to a class of compounds with profound and diverse biological activities. The strong preclinical evidence for anticancer and antimicrobial effects in structurally similar pyrrole derivatives provides a solid foundation for its further investigation. The cyano and ethyl carboxylate functionalities at the 4 and 2 positions, respectively, offer unique electronic and steric properties that warrant detailed exploration. Future research should focus on direct in vitro screening of this specific molecule against a broad panel of cancer cell lines and microbial pathogens to establish its specific activity profile. Mechanistic studies, including kinase profiling and cell cycle analysis, will be crucial to elucidate its precise mode of action and identify its primary cellular targets. Given the proven therapeutic success of the pyrrole scaffold, this compound represents a promising lead structure for the development of next-generation therapeutic agents.

References

- Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137-142.

- Taylor & Francis. (n.d.). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- Abdel-Ghani, N. T., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19733.

- MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

- Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34.

- ResearchGate. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.

- Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.

- Shao, Z., et al. (n.d.). Design, synthesis and anticancer evaluation of alkynylated pyrrole derivatives. Chem Biol Drug Des.

- Lee, K. H., et al. (n.d.). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates.

- ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.

- Shao, Z., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chem Biol Drug Des, 103(2), e14484.

- PubMed. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

- Boichuk, S., et al. (2019). Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo. Anticancer Drugs, 30(5), 475-484.

- ResearchGate. (n.d.). Synthesis, characterization and biological activity of novel pyrrole compounds.

- PubMed Central. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.

- ResearchGate. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

- PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl-2-amino-pyrrole-3-carboxylates are active against imatinib-resistant gastrointestinal stromal tumors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

The Strategic Utility of Ethyl 4-cyano-1H-pyrrole-2-carboxylate: A Versatile Scaffold in Modern Chemical Research

Abstract

Ethyl 4-cyano-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by the presence of both electron-withdrawing cyano and ester groups on the pyrrole ring, render it a versatile precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical reactivity, and multifaceted applications of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Privileged Heterocycle